Cas no 2034238-51-0 (N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a hydroxy-methoxy-phenylpropyl backbone and a pyrazole-substituted benzene ring. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of targeted inhibitors or receptor modulators due to its sulfonamide and pyrazole functionalities. The presence of both hydrophilic (hydroxy, methoxy) and hydrophobic (phenyl, pyrazole) groups enhances its solubility profile, facilitating formulation versatility. Its structural complexity allows for selective interactions with biological targets, making it a candidate for further pharmacological exploration. The compound’s stability under physiological conditions is supported by its robust aromatic and heterocyclic framework.
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide structure
2034238-51-0 structure
Product name:N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS No:2034238-51-0
MF:C19H21N3O4S
MW:387.452743291855
CID:5332753

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
    • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
    • N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-pyrazol-1-ylbenzenesulfonamide
    • Inchi: 1S/C19H21N3O4S/c1-26-15-19(23,16-6-3-2-4-7-16)14-21-27(24,25)18-10-8-17(9-11-18)22-13-5-12-20-22/h2-13,21,23H,14-15H2,1H3
    • InChI Key: AXBGJSWWUDYNDS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NCC(COC)(C1C=CC=CC=1)O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 554
  • XLogP3: 1.4
  • Topological Polar Surface Area: 102

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-4281-3mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
3mg
$63.0 2023-09-08
Life Chemicals
F6506-4281-10mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
10mg
$79.0 2023-09-08
Life Chemicals
F6506-4281-10μmol
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6506-4281-5μmol
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6506-4281-20mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
20mg
$99.0 2023-09-08
Life Chemicals
F6506-4281-75mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
75mg
$208.0 2023-09-08
Life Chemicals
F6506-4281-2mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
2mg
$59.0 2023-09-08
Life Chemicals
F6506-4281-30mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
30mg
$119.0 2023-09-08
Life Chemicals
F6506-4281-1mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
1mg
$54.0 2023-09-08
Life Chemicals
F6506-4281-40mg
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
2034238-51-0
40mg
$140.0 2023-09-08

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature

Additional information on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Introduction to N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034238-51-0)

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, identified by its CAS number 2034238-51-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The structural framework of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic efficacy. The presence of a pyrazole moiety at the para position relative to the benzene ring is particularly noteworthy, as pyrazole derivatives are well-documented for their diverse biological functions, including anti-inflammatory, antiviral, and anticancer properties. Additionally, the sulfonamide group appended to the benzene ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.

The 2-hydroxy-3-methoxy-2-phenylpropyl side chain adds another layer of complexity to the molecule, providing a hydrophilic character that may facilitate interaction with biological targets. This side chain's structural features suggest potential for binding to proteins and enzymes, which is essential for modulating biological pathways. The combination of these structural elements makes N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide a compelling candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. The sulfonamide group is particularly valued for its ability to act as a hydrogen bond acceptor and donor, which is crucial for achieving high affinity and selectivity in drug-target interactions. Studies have shown that sulfonamides can modulate various biological processes by inhibiting key enzymes and receptors involved in disease pathways.

The incorporation of the pyrazole ring into the molecular structure of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is particularly significant, as pyrazole derivatives have been extensively studied for their therapeutic potential. Pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins involved in inflammation.

2-hydroxy-3-methoxy-2-propenyl) - 4-(1H-pyrazol - 1 - yl)benzene - 1 - sulfonamide more accurately. These computational tools have facilitated the identification of key interactions between the compound and potential biological targets, thereby accelerating the drug discovery process. 2 - hydroxy - 3 - methoxy - 2 - phenylprop yl ) - 4 - ( 1 H - pyrazol - 1 - yl ) benzene - 1 - sulfon amide may offer a novel therapeutic approach to managing these conditions. 2 - hydroxy - 3 - meth oxy - 2 phen yl prop yl ) - 4 -( 1 H-pyrazol - 1 yl ) benzene - 1 sulf on am ide has also been investigated for its anticancer potential. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. By interfering with these processes, the compound may be able to selectively target cancer cells while minimizing harm to healthy tissues. 2 hydro xy - 3 meth oxy ) phen yl prop yl ) -( l H-pyra z ol l yl ) ben zene l-sulf on am ide suggests that it may be particularly effective in disrupting these pathways. 2 hydro xy ) phen yl prop yl ) -( l H-pyr az ol l yl ) ben zene l-sulf on am ide interacts with its target proteins at an atomic level. 2 hydro xy ) phen yl prop yl ) -( l H-pyr az ol l yl ) ben zene l-sulf on am ide into more optimized drug candidates. 2 hydro xy ) phen yl prop yl ) -( l H-pyr az ol l yl ) ben zene l-sulf on am ide (CAS No.2034238 51 0) represents a promising advancement in pharmaceutical chemistry with significant implications for treating various diseases.Neathe ongoing research efforts aimed at elucidating its mechanism(s)of action optimizing its pharmacological properties,Nthis compound holds great potential asa future therapeutic agent.

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